molecular formula C10H10O2 B3057440 2,4-Benzodioxepin, 1,5-dihydro-3-methylene- CAS No. 80649-14-5

2,4-Benzodioxepin, 1,5-dihydro-3-methylene-

Cat. No.: B3057440
CAS No.: 80649-14-5
M. Wt: 162.18 g/mol
InChI Key: XLDHYYAXFZTBKA-UHFFFAOYSA-N
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Description

2,4-Benzodioxepin, 1,5-dihydro-3-methylene-: is an organic compound with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol . This compound is part of the benzodioxepin family, which is characterized by a dioxepin ring fused to a benzene ring. The presence of a methylene group at the 3-position of the dioxepin ring makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Benzodioxepin, 1,5-dihydro-3-methylene- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the ketone precursor can be converted to the cyanohydrin, which upon reduction, yields the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including cyclization, reduction, and purification steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Benzodioxepin, 1,5-dihydro-3-methylene- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodioxepin derivatives .

Scientific Research Applications

2,4-Benzodioxepin, 1,5-dihydro-3-methylene- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-Benzodioxepin, 1,5-dihydro-3-methylene- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Uniqueness: 2,4-Benzodioxepin, 1,5-dihydro-3-methylene- is unique due to the presence of the methylene group at the 3-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzodioxepin derivatives and contributes to its specific reactivity and applications .

Properties

IUPAC Name

3-methylidene-1,5-dihydro-2,4-benzodioxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8-11-6-9-4-2-3-5-10(9)7-12-8/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDHYYAXFZTBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1OCC2=CC=CC=C2CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472072
Record name 2,4-Benzodioxepin, 1,5-dihydro-3-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80649-14-5
Record name 2,4-Benzodioxepin, 1,5-dihydro-3-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Benzodioxepin, 1,5-dihydro-3-methylene-
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